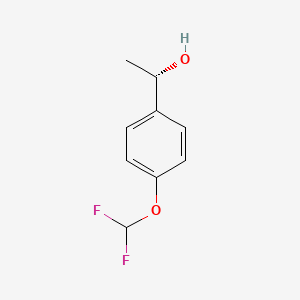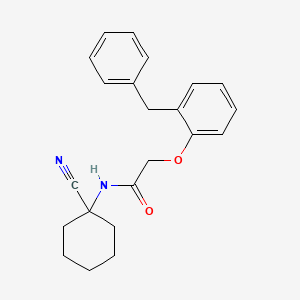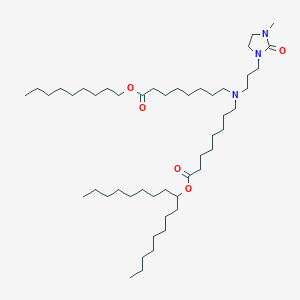
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a thioether linkage to an azetidine ring protected by a tert-butyloxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable tool in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which is then protected with a tert-butyloxycarbonyl group. The protected azetidine is then coupled with a thiophenol derivative to form the thioether linkage. Finally, the phenyl ring is functionalized with a boronic acid group through a borylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The boronic acid group can be reduced to a borane.
Substitution: The Boc-protected azetidine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Borane derivatives.
Substitution: Various substituted azetidines.
科学研究应用
Chemistry
In organic chemistry, (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring and boronic acid group can interact with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique functional groups.
作用机制
The mechanism of action of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid depends on its application. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in proteases. This interaction can block the enzyme’s activity, making it a potential therapeutic agent.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the azetidine and thioether groups, making it less versatile in certain applications.
(4-(Methylthio)phenyl)boronic acid: Similar thioether linkage but lacks the azetidine ring.
(4-(Azetidin-3-yl)phenyl)boronic acid: Contains the azetidine ring but lacks the thioether linkage.
Uniqueness
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C14H20BNO4S |
|---|---|
分子量 |
309.2 g/mol |
IUPAC 名称 |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]sulfanylphenyl]boronic acid |
InChI |
InChI=1S/C14H20BNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21-11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3 |
InChI 键 |
VOVXZFBDZFJCCM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)SC2CN(C2)C(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13357972.png)


![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)
![6-[4-(Allyloxy)phenyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357994.png)


![3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B13358030.png)
![4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13358032.png)

![1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine](/img/structure/B13358041.png)
![tert-Butyl 9-(2-ethoxy-2-oxoethylidene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13358046.png)
![2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13358058.png)
